3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione
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Overview
Description
3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PYRROLIDINE-2,5-DIONE is a complex organic compound that features a piperazine ring, a pyrrolidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PYRROLIDINE-2,5-DIONE typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group and the pyrrolidine ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted piperazine derivatives.
Scientific Research Applications
3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PYRROLIDINE-2,5-DIONE
- 3-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PYRROLIDINE-2,5-DIONE
Uniqueness
The uniqueness of 3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PYRROLIDINE-2,5-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H30N4O4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H30N4O4/c1-34-22-10-8-20(9-11-22)27-13-15-28(16-14-27)23-17-25(32)30(26(23)33)18-19-4-6-21(7-5-19)29-12-2-3-24(29)31/h4-11,23H,2-3,12-18H2,1H3 |
InChI Key |
UIQLPQULNKHRDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)CC4=CC=C(C=C4)N5CCCC5=O |
Origin of Product |
United States |
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